

Isavuconazole Prodrug Conversion in Plasma: A Technical Guide

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Compound of Interest

Compound Name: *Isavuconazonium*

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Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis. It is administered as a water-soluble prodrug, **isavuconazonium** sulfate, which allows for both intravenous and oral formulations.^[1] ^[2] This technical guide provides an in-depth overview of the conversion process of the **isavuconazonium** sulfate prodrug to its active moiety, isavuconazole, within the plasma.

The use of a prodrug strategy for isavuconazole overcomes the poor aqueous solubility of the active drug, facilitating intravenous administration without the need for cyclodextrin vehicles, which have been associated with nephrotoxicity.^[1] Upon entering the systemic circulation, **isavuconazonium** sulfate undergoes rapid and extensive conversion to isavuconazole and an inactive cleavage product.^[3]^[4] Understanding the kinetics and mechanisms of this conversion is critical for predicting the pharmacokinetic profile of isavuconazole and ensuring optimal therapeutic outcomes.

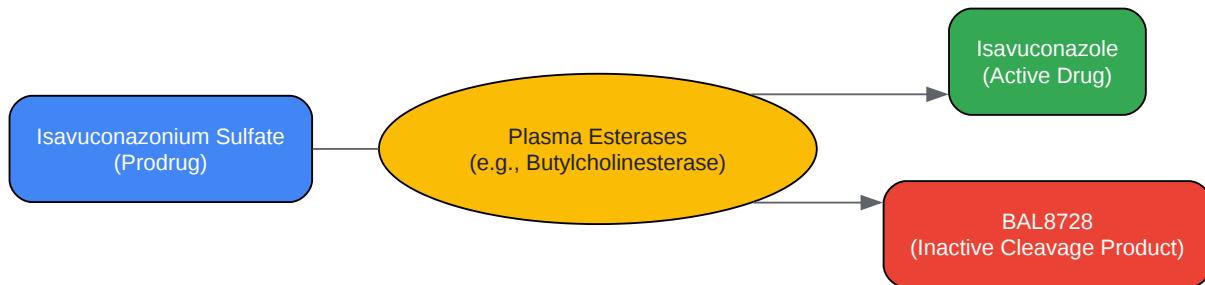
The Conversion Process: A Rapid Enzymatic Hydrolysis

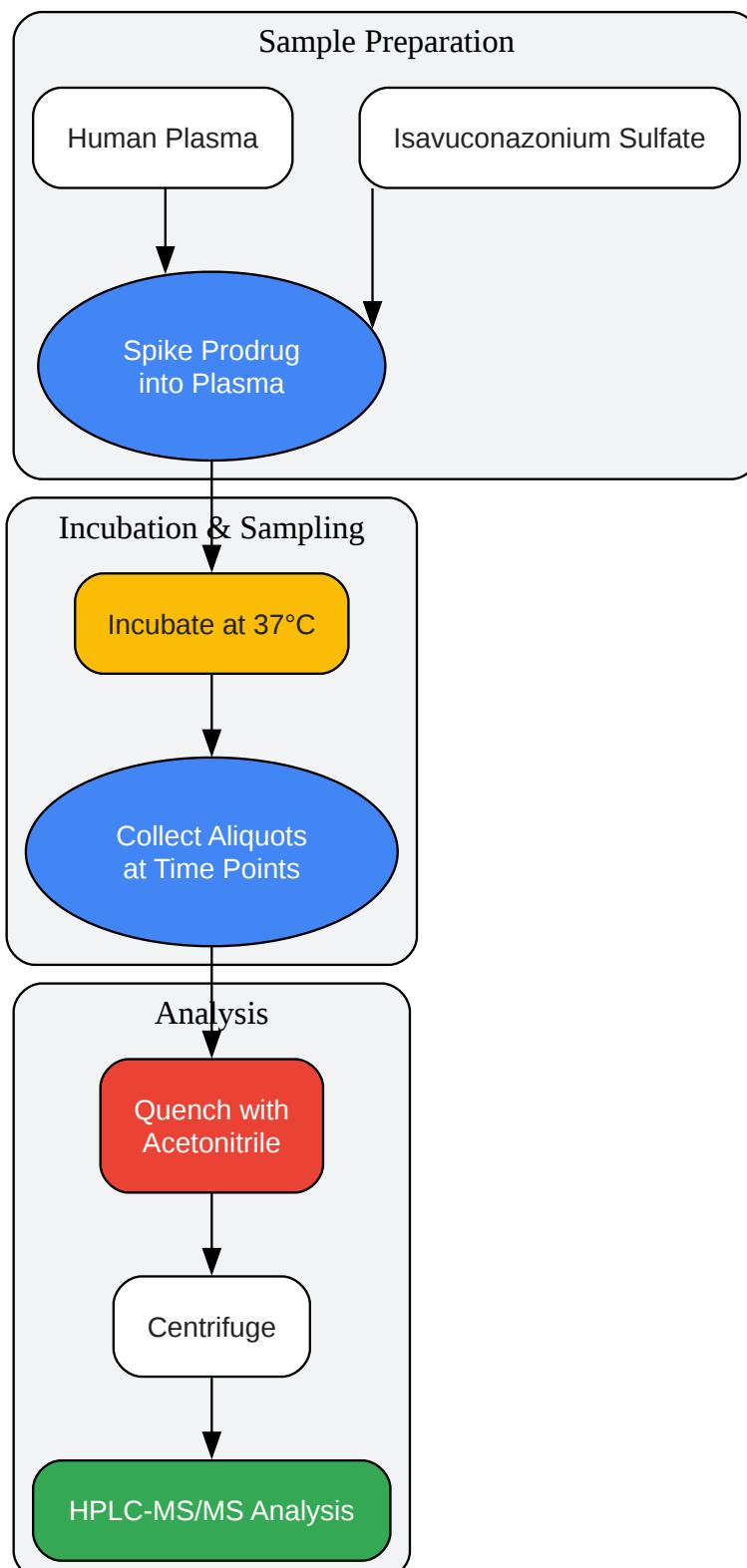
The conversion of **isavuconazonium** sulfate to isavuconazole is a hydrolytic process catalyzed by plasma esterases.^[2]^[5] In vitro studies have identified butylcholinesterase as the

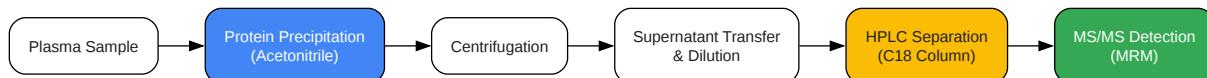
predominant enzyme responsible for this rapid cleavage.[3][6]

The prodrug, **isavuconazonium**, consists of the active isavuconazole molecule linked to a side chain via an ester bond. Plasma esterases cleave this bond, releasing isavuconazole and an inactive, water-soluble cleavage product known as BAL8728.[4] This conversion is highly efficient, with over 99% of the prodrug being converted to the active metabolite in humans.[7]

The chemical transformation can be visualized as follows:







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